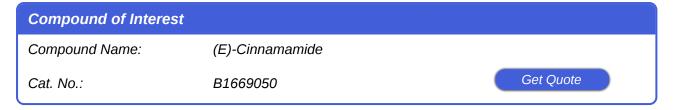


Spectroscopic Profile of (E)-Cinnamamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(E)**-**Cinnamamide**, a compound of interest in pharmaceutical research due to its various biological activities. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for **(E)-Cinnamamide** provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **(E)-Cinnamamide** exhibits characteristic signals for its aromatic, olefinic, and amide protons. The coupling constant between the olefinic protons confirms the **(E)-configuration** of the double bond.[1]

Table 1: ¹H NMR Spectroscopic Data for **(E)-Cinnamamide**



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.60	d	~15.7	H-β (Olefinic)
~7.50 - 7.30	m	-	Ar-H
~6.53	d	~15.7	H-α (Olefinic)
~6.0 (broad)	S	-	-NH ₂
~5.7 (broad)	S	-	-NH ₂

d = doublet, m = multiplet, s = singlet Solvent: Chloroform-d (CDCl₃)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insights into the carbon skeleton of **(E)-Cinnamamide**.

Table 2: 13C NMR Spectroscopic Data for (E)-Cinnamamide

Chemical Shift (δ) ppm	Assignment
~166.0	C=O (Amide)
~141.3	C-β (Olefinic)
~134.5	C-ipso (Aromatic)
~129.6	C-meta (Aromatic)
~128.8	C-ortho (Aromatic)
~127.8	C-para (Aromatic)
~120.3	C-α (Olefinic)

Solvent: Chloroform-d (CDCl₃)[2]

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(E)-Cinnamamide** shows characteristic absorption bands for the amide and alkene functional groups, as well as the aromatic ring.

Table 3: FT-IR Spectroscopic Data for (E)-Cinnamamide

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	N-H Stretch (asymmetric)
~3170	Strong, Broad	N-H Stretch (symmetric)
3000 - 3100	Medium	C-H Stretch (Aromatic & Olefinic sp²)
2850 - 3000	Weak	C-H Stretch (aliphatic sp³)
~1650	Strong	C=O Stretch (Amide I)
~1620	Strong	C=C Stretch (Olefinic)
~1575	Medium	C=C Stretch (Aromatic)
~1410	Strong	N-H Bend (Amide II)

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization, **(E)-Cinnamamide** produces a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for (E)-Cinnamamide



m/z	Relative Intensity (%)	Assignment
147	~100	[M] ⁺ (Molecular Ion)
131	High	[M - NH ₂]+
103	High	[C ₈ H ₇] ⁺ (Styrene radical cation)
77	Medium	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

Instrumentation: A Bruker 400 MHz spectrometer or equivalent.[3] Sample Preparation: Approximately 5-10 mg of **(E)-Cinnamamide** was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Data Acquisition: ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to TMS.

FT-IR Spectroscopy

Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer or equivalent. Sample Preparation (KBr Pellet Method): A small amount of **(E)-Cinnamamide** (1-2 mg) was ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained. A portion of this mixture was then compressed in a pellet press to form a thin, transparent pellet.[3] Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

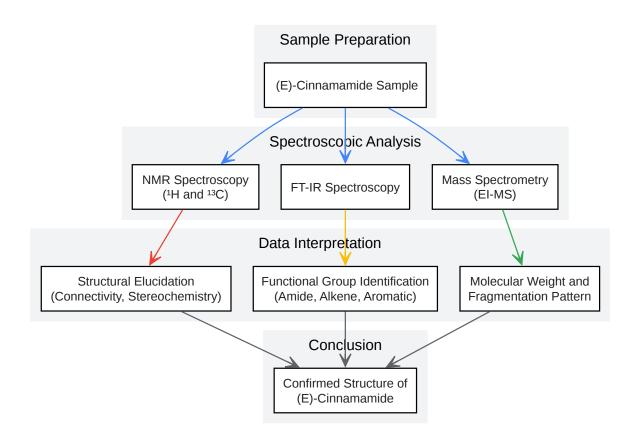
Mass Spectrometry



Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. Sample Introduction: The sample was introduced into the mass spectrometer via the gas chromatograph, equipped with a suitable capillary column. Ionization: Electron ionization was performed at a standard energy of 70 eV. Mass Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of approximately 50-500 amu.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of **(E)**-**Cinnamamide**.



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Caption: Workflow for the spectroscopic characterization of **(E)-Cinnamamide**.



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References

- 1. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
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